4-iodo-3-(isobutoxymethyl)-1-isopropyl-1H-pyrazole
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Overview
Description
4-iodo-3-(isobutoxymethyl)-1-isopropyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of an iodine atom at the 4-position, an isobutoxymethyl group at the 3-position, and an isopropyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-3-(isobutoxymethyl)-1-isopropyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving hydrazines and α,β-unsaturated carbonyl compounds.
Introduction of Substituents: The isobutoxymethyl and isopropyl groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the synthesis of the pyrazole core, followed by sequential introduction of the substituents under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-iodo-3-(isobutoxymethyl)-1-isopropyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
4-iodo-3-(isobutoxymethyl)-1-isopropyl-1H-pyrazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-iodo-3-(isobutoxymethyl)-1-isopropyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 4-iodo-3-(isobutoxymethyl)-1-propyl-1H-pyrazole
- 4-iodo-3-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole
Comparison: The presence of the isopropyl group at the 1-position and the isobutoxymethyl group at the 3-position differentiates it from other pyrazole derivatives, influencing its reactivity and biological activity .
Properties
IUPAC Name |
4-iodo-3-(2-methylpropoxymethyl)-1-propan-2-ylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19IN2O/c1-8(2)6-15-7-11-10(12)5-14(13-11)9(3)4/h5,8-9H,6-7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVVLQGMVKMUCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=NN(C=C1I)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19IN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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